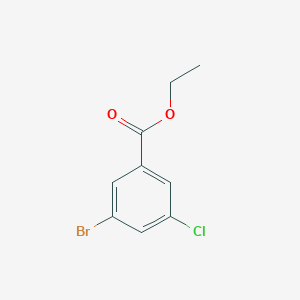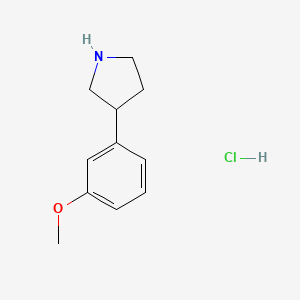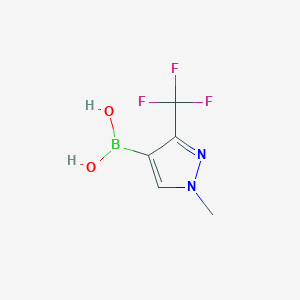
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid
Vue d'ensemble
Description
“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid” is a chemical compound with the empirical formula C11H16BF3N2O2 . It is also known as 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole .
Synthesis Analysis
The synthesis of this compound is not straightforward. A high-yielding and practical method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole has been proposed, which is a key intermediate for important building blocks . The procedure involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one .Molecular Structure Analysis
The molecular weight of this compound is 276.06 . The SMILES string representation is FC(F)(F)C1=NN©C=C1B2OC©©C©©O2 .Physical And Chemical Properties Analysis
This compound is a powder or crystal with a melting point of 99-100 °C . It has a molecular weight of 276.06 .Applications De Recherche Scientifique
-
Synthesis of Bioactive Small Molecules
- Field : Organic Chemistry
- Application : This compound is a useful boronic acid pinacol ester for the synthesis of various bioactive small molecules .
- Results : The outcomes of these syntheses would depend on the specific reactions being carried out. The source did not provide specific results or quantitative data .
-
Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using this compound, have found applications in the agrochemical and pharmaceutical industries .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Synthesis of Fluorinated Organic Compounds
- Field : Organic Chemistry
- Application : This compound can be used in the synthesis of fluorinated organic compounds . Fluorinated compounds have found applications in various fields, including agrochemicals, pharmaceuticals, and functional materials .
- Results : The outcomes of these syntheses would depend on the specific reactions being carried out. The source did not provide specific results or quantitative data .
-
Synthesis of Pesticides
- Field : Agrochemical Industry
- Application : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group , making these compounds an important subgroup of fluorinated compounds.
- Results : The outcomes of these syntheses would depend on the specific reactions being carried out. The source did not provide specific results or quantitative data .
-
Synthesis of Fluorinated Aromatic Compounds
- Field : Organic Chemistry
- Application : This compound can be used in the synthesis of fluorinated aromatic compounds . Fluorinated aromatic compounds have found applications in various fields, including agrochemicals, pharmaceuticals, and functional materials .
- Results : The outcomes of these syntheses would depend on the specific reactions being carried out. The source did not provide specific results or quantitative data .
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : This compound can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry to form carbon-carbon bonds.
- Results : The outcomes of these reactions would depend on the specific reactions being carried out. The source did not provide specific results or quantitative data .
Propriétés
IUPAC Name |
[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BF3N2O2/c1-11-2-3(6(12)13)4(10-11)5(7,8)9/h2,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTMJOHFLLGAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(F)(F)F)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695636 | |
| Record name | [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid | |
CAS RN |
1138450-30-2 | |
| Record name | [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3026741.png)
![Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B3026743.png)
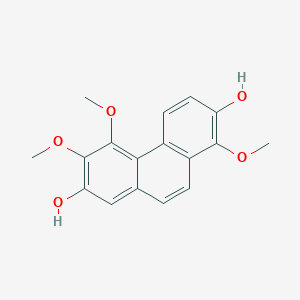
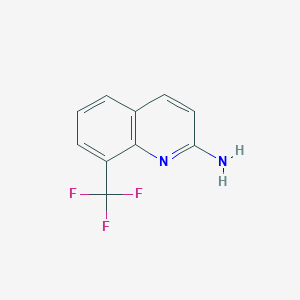
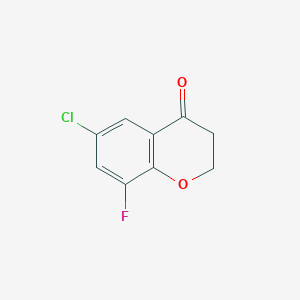
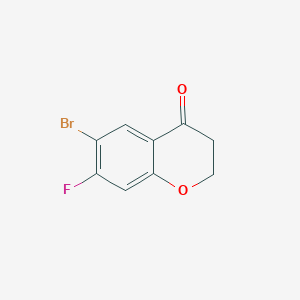
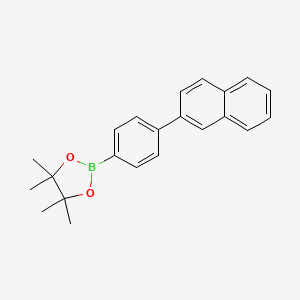
![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3026751.png)
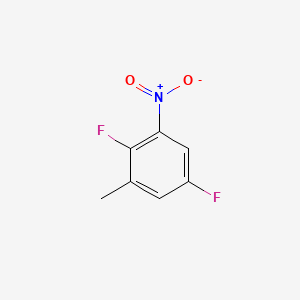
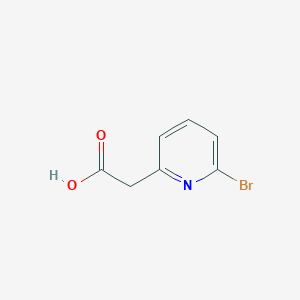
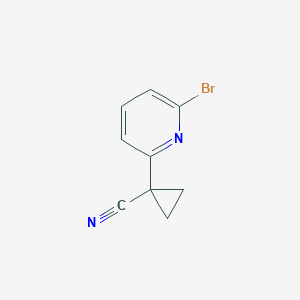
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B3026761.png)
